molecular formula C16H12ClN3O B2372692 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide CAS No. 2197909-45-6

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide

Cat. No.: B2372692
CAS No.: 2197909-45-6
M. Wt: 297.74
InChI Key: SUOBTVRYZZKWON-UHFFFAOYSA-N
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Description

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted isoquinoline ring and a picolinamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Scientific Research Applications

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide is the serine-threonine kinase CHK1 . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .

Mode of Action

This compound acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It binds to the active site of CHK1, thereby inhibiting its function .

Biochemical Pathways

Upon DNA damage, CHK1 is activated by the upstream kinases ataxia telangiectasia and Rad3-related (ATR), and to a lesser extent, ataxia telangiectasia mutated (ATM) . CHK1 is phosphorylated on residues S317 and S345 by ATR and undergoes autophosphorylation on S296 . The activated enzyme phosphorylates a range of substrates, including the cell division cycle 25 (CDC25) family of phosphatases that regulate cell cycle progression . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 .

Pharmacokinetics

It is noted that both chk1 potency and off-target human ether-a-go-go-related gene (herg) ion channel inhibition were dependent on lipophilicity and basicity in this series .

Result of Action

The inhibition of CHK1 by this compound results in the halting of the cell cycle at checkpoints in Synthesis (S) or Gap 2 (G2) phase . This provides an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .

Action Environment

It is worth noting that the cellular efficacy of the compounds in this series was driven by a single substituent vector directed away from the chk1 kinase active site .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide typically involves the reaction of 8-chloroisoquinoline with N-methylpicolinamide under specific conditions. One common method includes the use of methyl 5-(8-chloroisoquinolin-3-yl)picolinate as an intermediate . The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced techniques such as microwave irradiation and inert atmosphere conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, caesium carbonate, and tris-(dibenzylideneacetone)dipalladium . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

IUPAC Name

5-(8-chloroisoquinolin-3-yl)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c1-18-16(21)14-6-5-11(8-19-14)15-7-10-3-2-4-13(17)12(10)9-20-15/h2-9H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOBTVRYZZKWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)C2=NC=C3C(=C2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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